Lipophilicity (LogP) Comparison: 5-Propylhydantoin vs. 5-Methylhydantoin and 5-Ethylhydantoin
5-Propylimidazolidine-2,4-dione exhibits a calculated LogP value ranging from 0.2 to 0.65, depending on the computational method employed, which is significantly higher than that of 5-methylhydantoin (XLogP = -0.6) and 5-ethylhydantoin (LogP ≈ 0.26) . This difference in lipophilicity arises directly from the increased carbon chain length of the propyl substituent. The LogP value dictates partitioning behavior in both biological membranes and reversed-phase chromatographic systems, thereby influencing apparent permeability, metabolic stability, and retention time [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.2 to 0.65 (XLogP and ACD/LogP) |
| Comparator Or Baseline | 5-Methylhydantoin: -0.6 (XLogP); 5-Ethylhydantoin: 0.26 (LogP) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.25 relative to methyl analog; ΔLogP ≈ -0.06 to +0.39 relative to ethyl analog |
| Conditions | Computed values from ChemSrc, ChemSpider, and vendor databases |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane diffusion, a critical parameter for cell-based assays and in vivo pharmacokinetic studies, while also providing a distinct chromatographic fingerprint for analytical method development.
- [1] Vastag, G., et al. (2011). Evaluation of lipophilicity of cycloalkylspiro-5-hydantoins by reversed-phase thin-layer chromatography. Journal of Planar Chromatography, 24(3), 224-229. View Source
